molecular formula C17H14N2O2S B5781267 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone

3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone

Cat. No. B5781267
M. Wt: 310.4 g/mol
InChI Key: WAUCPECZORNHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential applications in various fields of research. It is a quinazolinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone is not fully understood. However, studies have suggested that it may exert its biological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone exhibits a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone in lab experiments is its wide range of biological activities. It can be used to study various signaling pathways and biological processes. In addition, its synthetic nature allows for easy modification of its chemical structure, which can be used to enhance its biological activity or specificity. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which may lead to the development of more specific and potent analogs. Additionally, its potential toxicity should be further investigated to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone involves the reaction of 2-phenylacetyl chloride with 3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of research. In the field of medicine, it has been investigated for its anti-inflammatory and analgesic effects. It has also shown promise as an antitumor agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. In addition, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

3-methyl-2-phenacylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-19-16(21)13-9-5-6-10-14(13)18-17(19)22-11-15(20)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUCPECZORNHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]quinazolin-4(3H)-one

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